molecular formula C12H17ClS B14618987 {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene CAS No. 58326-74-2

{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene

Cat. No.: B14618987
CAS No.: 58326-74-2
M. Wt: 228.78 g/mol
InChI Key: FGNWDIHYRFUXQL-UHFFFAOYSA-N
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Description

{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene is an organic compound with the molecular formula C₁₂H₁₇ClS. This compound features a benzene ring substituted with a pentan-3-yl group that contains a chloromethylsulfanyl moiety. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene typically involves the reaction of benzene with a suitable chloromethylsulfanyl-pentan-3-yl precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chloromethylsulfanyl-pentan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: NaOH or KOH in aqueous or alcoholic solutions.

    Oxidation: H₂O₂ or KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of corresponding alcohols or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    {3-[(Methylsulfanyl)pentan-3-yl}benzene: Similar structure but lacks the chloromethyl group.

    {3-[(Chloromethyl)sulfanyl]butan-3-yl}benzene: Similar structure but with a shorter aliphatic chain.

Uniqueness

The presence of both the chloromethyl and sulfanyl groups in {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene makes it unique compared to its analogs

Properties

CAS No.

58326-74-2

Molecular Formula

C12H17ClS

Molecular Weight

228.78 g/mol

IUPAC Name

3-(chloromethylsulfanyl)pentan-3-ylbenzene

InChI

InChI=1S/C12H17ClS/c1-3-12(4-2,14-10-13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

FGNWDIHYRFUXQL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)SCCl

Origin of Product

United States

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